molecular formula C7H17NO3 B056550 2-Propanol, 3-amino-1,1-diethoxy- CAS No. 115827-18-4

2-Propanol, 3-amino-1,1-diethoxy-

Cat. No. B056550
M. Wt: 163.21 g/mol
InChI Key: YVQBTZBCJQFXKU-UHFFFAOYSA-N
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Description

"2-Propanol, 3-amino-1,1-diethoxy-" is a chemical compound that has been explored in various scientific studies for its potential in synthesizing cardioselective beta-adrenergic blocking agents and other pharmacologically relevant molecules. The compound's unique structure has made it a subject of interest in medicinal chemistry and related fields.

Synthesis Analysis

The synthesis of derivatives similar to "2-Propanol, 3-amino-1,1-diethoxy-" involves multiple steps, including the introduction of amino groups and diethoxy modifications. For example, the synthesis of 1-amino-3-aryloxy-2-propanols has been documented, highlighting the significance of substituents in achieving cardioselectivity and potential clinical applications (Hoefle et al., 1975).

Molecular Structure Analysis

Molecular and crystal structure analyses have been conducted on related compounds, revealing insights into their stereochemistry and conformational preferences. For instance, studies on substituted 2-aminochromenes, which share structural features with "2-Propanol, 3-amino-1,1-diethoxy-", have been performed to understand their molecular framework (Shestopalov et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of "2-Propanol, 3-amino-1,1-diethoxy-" and its derivatives involves interactions with various reagents to produce compounds with potential therapeutic applications. This includes the preparation of amino alcohols and their salts, exhibiting different polymorphic forms and reactivity patterns (Podjed & Modec, 2022).

Physical Properties Analysis

The physical properties of "2-Propanol, 3-amino-1,1-diethoxy-" derivatives, such as their solubility, melting points, and crystalline structures, have been explored to understand their behavior in different environmental conditions. Studies on 3-amino-1-propanol provide insights into low-temperature polymorphism and phase transitions, relevant for material science and formulation research (Cacela et al., 2003).

Chemical Properties Analysis

The chemical properties of "2-Propanol, 3-amino-1,1-diethoxy-" are characterized by its reactivity towards various organic and inorganic reagents, leading to the formation of a wide range of products with potential pharmaceutical applications. Research on the synthesis and antimicrobial activity of related compounds sheds light on their utility in creating antimicrobial additives for lubricating oils and other applications (Korotkii et al., 2009).

Scientific Research Applications

Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study

  • This research focused on the structural properties and polymorphism of salts formed by amino alcohols, including 3-amino-1-propanol, with quinaldinate. The study revealed unique hydrogen bonding and π∙∙∙π stacking interactions, leading to distinct structural motifs in the resulting compounds, highlighting the complex interplay between molecular structure and interactions in these systems (Podjed & Modec, 2022).

Interaction with CO2

Steric hindrance-induced zwitterionic carbonates from alkanolamines and CO2: highly efficient CO2 absorbents

  • This research showed that sterically hindered amines like 1-[(1,1-dimethylethyl)amino]-2-propanol interact with CO2 through the hydroxyl group, forming zwitterionic carbonate species. These species release CO2 at lower temperatures compared to other alkanolamines, indicating a potential application in CO2 capture and environmental management technologies (Im et al., 2011).

Application in Asymmetric Transfer Hydrogenation

High Throughput Screening of a Catalyst Library for the Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones: Formal Syntheses of (R)‐Fluoxetine and (S)‐Duloxetine

  • The research involved using amino acid-based ligands, including those derived from amino alcohols, for the asymmetric transfer hydrogenation of heteroaromatic ketones. The process was significant for synthesizing antidepressant drugs with high yields and excellent enantioselectivity, demonstrating the crucial role of these compounds in pharmaceutical synthesis (Buitrago et al., 2012).

Modification for Medical Applications

Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels Prepared by γ-Radiation Through Some Amine Compounds

  • This study explored modifying polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including amino alcohols. The modifications enhanced the hydrogels' swelling properties and thermal stability, making them potentially useful in medical applications due to their improved biological activity (Aly & El-Mohdy, 2015).

properties

IUPAC Name

3-amino-1,1-diethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQBTZBCJQFXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(CN)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,1-diethoxypropan-2-ol

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